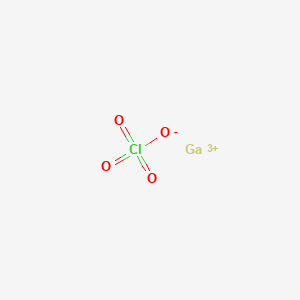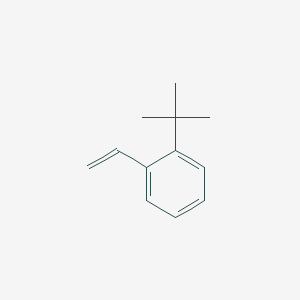
o-tert-Butylstyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-tert-butylstyrene, also known as OTBS, is a chemical compound that belongs to the family of styrene derivatives. It is a colorless liquid with a molecular formula of C12H16 and a molecular weight of 160.26 g/mol. OTBS is widely used in the chemical industry as a monomer for the synthesis of various polymers and copolymers.
Wirkmechanismus
The mechanism of action of o-tert-Butylstyrene is not well understood, and further research is needed to elucidate its biological activity. However, it has been reported that o-tert-Butylstyrene can act as a radical scavenger and inhibit the oxidation of lipids and proteins.
Biochemische Und Physiologische Effekte
O-tert-Butylstyrene has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and has low acute toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
O-tert-Butylstyrene has several advantages for use in lab experiments. It is readily available, easy to handle, and has a high purity. However, its low solubility in water can limit its use in aqueous systems.
Zukünftige Richtungen
There are several future directions for the research and development of o-tert-Butylstyrene. One potential area is the synthesis of high-performance polymers with improved mechanical and thermal properties. Additionally, o-tert-Butylstyrene can be explored as a potential monomer for the synthesis of functional materials, such as ion exchange resins and thermosetting resins. Further research is also needed to elucidate its biological activity and potential applications in the biomedical field.
In conclusion, o-tert-Butylstyrene is a versatile and promising chemical compound with potential applications in various fields. Further research is needed to fully understand its properties and potential applications.
Synthesemethoden
The most common method for the synthesis of o-tert-Butylstyrene is through the alkylation of styrene with tert-butyl chloride in the presence of a Lewis acid catalyst. The reaction occurs under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
O-tert-Butylstyrene has gained significant attention in the scientific community due to its unique properties and potential applications. It has been used as a building block for the synthesis of various functional materials, such as thermoplastic elastomers, ion exchange resins, and thermosetting resins. Additionally, o-tert-Butylstyrene has been explored as a potential monomer for the synthesis of high-performance polymers with improved mechanical and thermal properties.
Eigenschaften
CAS-Nummer |
19789-35-6 |
|---|---|
Produktname |
o-tert-Butylstyrene |
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
1-tert-butyl-2-ethenylbenzene |
InChI |
InChI=1S/C12H16/c1-5-10-8-6-7-9-11(10)12(2,3)4/h5-9H,1H2,2-4H3 |
InChI-Schlüssel |
LUECERFWADIZPD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=CC=C1C=C |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1C=C |
Andere CAS-Nummern |
19789-35-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



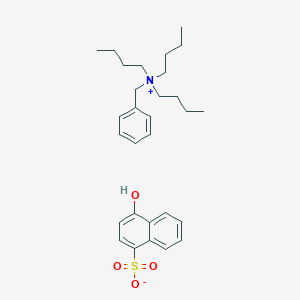
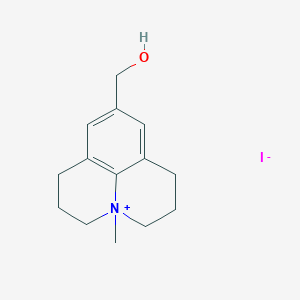
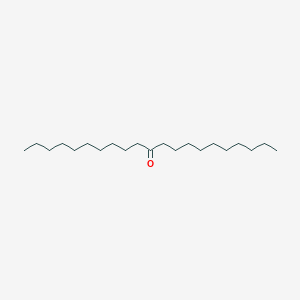
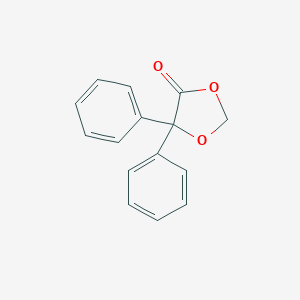
![methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate](/img/structure/B10876.png)
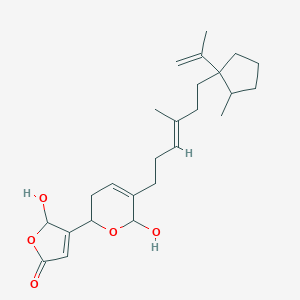
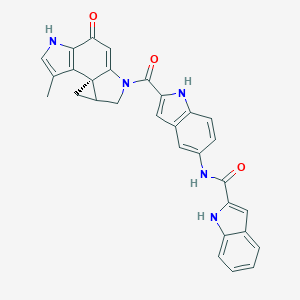
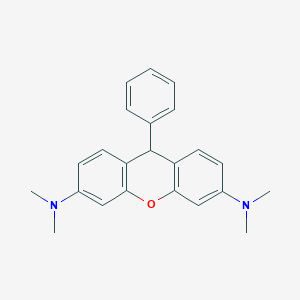
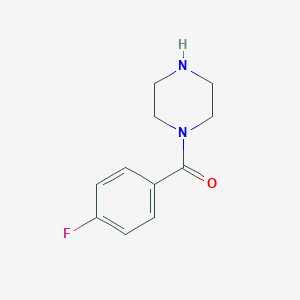
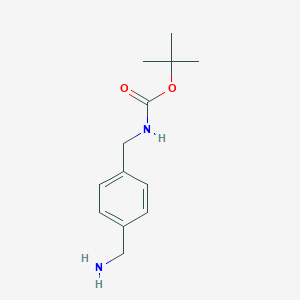
![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)
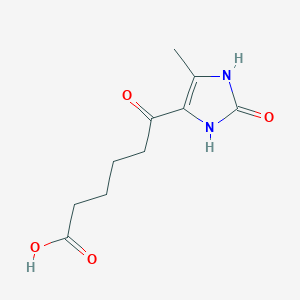
![Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)](/img/structure/B10893.png)
